4-{[(4-Iodophenyl)sulfonyl]amino}-3-phenylbutanoic acid
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Overview
Description
4-{[(4-Iodophenyl)sulfonyl]amino}-3-phenylbutanoic acid is an organic compound with a complex structure that includes an iodophenyl group, a sulfonyl group, and a phenylbutanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-Iodophenyl)sulfonyl]amino}-3-phenylbutanoic acid typically involves multiple steps, starting with the preparation of the iodophenyl and sulfonyl intermediates. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4-{[(4-Iodophenyl)sulfonyl]amino}-3-phenylbutanoic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
4-{[(4-Iodophenyl)sulfonyl]amino}-3-phenylbutanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-{[(4-Iodophenyl)sulfonyl]amino}-3-phenylbutanoic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The iodophenyl group can enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(4-Bromophenyl)sulfonyl]amino}-3-phenylbutanoic acid
- 4-{[(4-Chlorophenyl)sulfonyl]amino}-3-phenylbutanoic acid
- 4-{[(4-Fluorophenyl)sulfonyl]amino}-3-phenylbutanoic acid
Uniqueness
4-{[(4-Iodophenyl)sulfonyl]amino}-3-phenylbutanoic acid is unique due to the presence of the iodophenyl group, which can confer distinct chemical and biological properties. The iodine atom can enhance the compound’s reactivity and its ability to interact with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H16INO4S |
---|---|
Molecular Weight |
445.3 g/mol |
IUPAC Name |
4-[(4-iodophenyl)sulfonylamino]-3-phenylbutanoic acid |
InChI |
InChI=1S/C16H16INO4S/c17-14-6-8-15(9-7-14)23(21,22)18-11-13(10-16(19)20)12-4-2-1-3-5-12/h1-9,13,18H,10-11H2,(H,19,20) |
InChI Key |
QDEDOJNRRGQMJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)O)CNS(=O)(=O)C2=CC=C(C=C2)I |
Origin of Product |
United States |
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